N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide
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Overview
Description
N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound. This particular compound is derived from indole-3-carboxaldehyde and 2-methoxybenzohydrazide. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, disrupting replication and transcription processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N’-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide: This compound also contains an indole moiety and exhibits similar biological activities, such as anti-inflammatory effects.
N’-(1H-indol-3-yl)methylene)nicotinohydrazide: Another Schiff base derived from indole-3-carboxaldehyde, known for its antimicrobial and antioxidant properties.
Uniqueness
N’-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is unique due to the presence of the methoxy group on the benzohydrazide moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
113143-32-1 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-14(16)17(21)20-19-11-12-10-18-15-8-4-2-6-13(12)15/h2-11,18H,1H3,(H,20,21)/b19-11+ |
InChI Key |
NBSCXBJCCKOGPU-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CNC3=CC=CC=C32 |
solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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